5-Bromo-2-(piperidin-3-ylmethoxy)pyridine
Overview
Description
Scientific Research Applications
Synthesis and Structure Studies
5-Bromo-2-(piperidin-3-ylmethoxy)pyridine and its derivatives have been a subject of interest in synthesis and structure studies. Notably, a new route to Meldrum’s Acid Derivatives was explored through the synthesis and structural analysis of compounds involving bromo and pyridine groups (Kuhn, Al-Sheikh, & Steimann, 2003). Additionally, the synthesis of compounds like 3-(pyrrolidin-1-yl)piperidine, which is significant in medicinal chemistry, illustrates the importance of such compounds in the development of new chemical entities (Smaliy et al., 2011).
Spectroscopic and Optical Studies
This compound has been analyzed using various spectroscopic techniques. Studies involving Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies have provided insights into the structure and properties of these compounds. These studies also include density functional theory (DFT) calculations, exploring vibrational frequencies and chemical shift values, demonstrating the compound's significance in theoretical and computational chemistry (Vural & Kara, 2017).
Biological Activity and Pharmacological Studies
The potential biological activity of derivatives of this compound is evident in various studies. For instance, compounds synthesized with this structure have shown good fungicidal and antiviral activities, highlighting their potential in developing new therapeutic agents (Li et al., 2015). Moreover, the synthesis of derivatives and their effects on learning and memory facilitation in mice suggest potential applications in neuropharmacology (Li Ming-zhu, 2012).
Chemical Modification and Derivative Synthesis
The structural flexibility of this compound allows for various chemical modifications, leading to the synthesis of novel derivatives. These derivatives have been studied for their spectroscopic properties and potential applications in different fields, including material science and pharmacology. The synthesis of pyridine-based derivatives through Suzuki cross-coupling reactions is one such example, showcasing the compound's versatility and applicability in synthetic chemistry (Ahmad et al., 2017).
Properties
IUPAC Name |
5-bromo-2-(piperidin-3-ylmethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9/h3-4,7,9,13H,1-2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAGNAGEKNAVEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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